molecular formula C11H6N2O2 B2766568 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile CAS No. 31489-18-6

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

Cat. No. B2766568
CAS RN: 31489-18-6
M. Wt: 198.181
InChI Key: PRXNTCCKSPNEFB-UHFFFAOYSA-N
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Description

The compound “4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile” is a useful research compound. Its molecular formula is C11H6N2O2 .


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate, which is then reduced to the final product using a reducing agent .


Molecular Structure Analysis

The molecular structure of this compound shows a dihedral angle between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .


Chemical Reactions Analysis

The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides, the cyclization of which gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.18 g/mol . The InChI Code is 1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structure of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile makes it an attractive scaffold for designing novel drugs. Researchers have explored its potential as a starting point for developing compounds with diverse biological activities. For instance:

Biological Studies and Enzyme Inhibition

The imide group in maleimides contributes to their biological activity. Researchers have investigated:

Organometallic Chemistry

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile can form complexes with organotin compounds. These complexes have been studied for their:

Sulfonamide Derivatives

The sulfonamide group in this compound is significant due to its diverse pharmaceutical activities:

Chemical Synthesis and Transformations

Researchers have explored various transformations of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, including:

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed and causes serious eye irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXNTCCKSPNEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

CAS RN

31489-18-6
Record name 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
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